molecular formula C27H22N2 B11703799 5-(biphenyl-4-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

5-(biphenyl-4-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11703799
M. Wt: 374.5 g/mol
InChI Key: ICEQMQCLZOVEMI-UHFFFAOYSA-N
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Description

5-(biphenyl-4-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of biphenyl and diphenyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(biphenyl-4-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with phenylhydrazine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetic acid, and the reaction temperature can vary depending on the specific conditions used. The general reaction scheme is as follows:

    Formation of Hydrazone: The starting material, typically a substituted benzaldehyde, reacts with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid or base to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(biphenyl-4-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(biphenyl-4-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 5-(biphenyl-4-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the biphenyl group, resulting in different chemical and biological properties.

    5-(biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazole: Contains only one phenyl group, leading to variations in reactivity and applications.

    5-(biphenyl-4-yl)-1,3-diphenyl-1H-pyrazole: The fully aromatic pyrazole ring alters its chemical behavior compared to the dihydro derivative.

Uniqueness

The presence of both biphenyl and diphenyl groups in 5-(biphenyl-4-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

Molecular Formula

C27H22N2

Molecular Weight

374.5 g/mol

IUPAC Name

2,5-diphenyl-3-(4-phenylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C27H22N2/c1-4-10-21(11-5-1)22-16-18-24(19-17-22)27-20-26(23-12-6-2-7-13-23)28-29(27)25-14-8-3-9-15-25/h1-19,27H,20H2

InChI Key

ICEQMQCLZOVEMI-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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